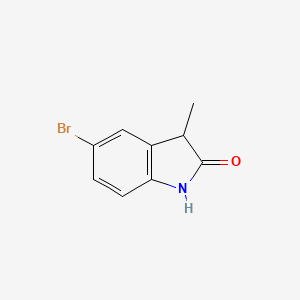

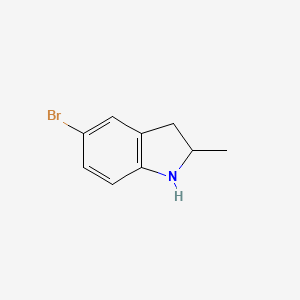

5-Bromo-3-methylindolin-2-one

Übersicht

Beschreibung

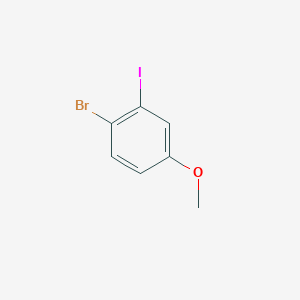

5-Bromo-3-methylindolin-2-one is a chemical compound with the CAS Number: 90725-49-8 . It has a molecular weight of 226.07 and is typically stored in a dry room at normal temperature . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of 5-Bromo-3-methylindolin-2-one involves the use of N-Bromosuccinimide in acetonitrile at -15℃ for 1 hour . The reaction is then diluted with water and extracted with EtOAc for three times . The combined organic phase is washed with brine, dried over Na2SO4, and concentrated under reduced pressure to give a residue which is purified by silica gel column chromatography to afford the compound .Physical And Chemical Properties Analysis

5-Bromo-3-methylindolin-2-one is a solid compound . It is stored in a dry room at normal temperature . The compound has a molecular weight of 226.07 and its linear formula is C9H8BrNO .Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Treatment

“5-Bromo-3-methylindolin-2-one” derivatives have been used in the search for novel bioactive molecules, particularly as acetylcholine esterase (AChE) inhibitors . AChE inhibitors are currently used clinically to treat Alzheimer’s disease (AD). Two compounds were found to be the most potent in inhibition of AChE with inhibition percentages of 51 and 50% when tested at the concentration of 100µM .

Anticancer Agent

In cytotoxic evaluation against three human cancer cell lines (SW620, human colon cancer; PC3, prostate cancer; NCI-H23, lung cancer), some compounds exhibited strong cytotoxicity . One compound was particularly potent with IC50 values as low as 0.65µM, even more potent than adriamycin, a positive control . This suggests that “5-Bromo-3-methylindolin-2-one” derivatives could be promising for further development as an anticancer agent.

Antioxidant Activity

In DPPH free radical-scavenging assay, most compounds showed only weak scavenging activity . This suggests that “5-Bromo-3-methylindolin-2-one” derivatives could have potential as antioxidants, although further research is needed to confirm this.

Anti-Inflammatory Activity

Indole-based chalcone derivatives, including “5-Bromo-3-methylindolin-2-one”, have been reported as COX-1 and COX-2 inhibitors . These enzymes are involved in the inflammatory response, suggesting that “5-Bromo-3-methylindolin-2-one” derivatives could have potential as anti-inflammatory agents.

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral activity . While specific studies on “5-Bromo-3-methylindolin-2-one” are not mentioned, the broader class of indole derivatives has shown promise in this area.

Antimicrobial Activity

Again, while specific studies on “5-Bromo-3-methylindolin-2-one” are not mentioned, indole derivatives have shown antimicrobial activity . This suggests that “5-Bromo-3-methylindolin-2-one” derivatives could also have potential in this area.

Safety and Hazards

Wirkmechanismus

Target of Action

It is known to be a heterocyclic building block used in various chemical syntheses .

Mode of Action

It is often used as a precursor in the synthesis of more complex molecules . The compound’s interaction with its targets and the resulting changes are subject to the specific context of the chemical reaction it is involved in.

Eigenschaften

IUPAC Name |

5-bromo-3-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-5-7-4-6(10)2-3-8(7)11-9(5)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOFFHLFYJVUMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC(=C2)Br)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477291 | |

| Record name | 5-Bromo-3-methylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-methylindolin-2-one | |

CAS RN |

90725-49-8 | |

| Record name | 5-Bromo-3-methylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine](/img/structure/B1280695.png)

![{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1280704.png)